molecular formula C46H44Cl2N8O6 B562304 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) CAS No. 106629-90-7

3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride)

Cat. No.: B562304
CAS No.: 106629-90-7
M. Wt: 875.808
InChI Key: WYENYHSISIKTHQ-UHFFFAOYSA-L
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Description

Historical Context of Tetrazolium Salt Development

The historical development of tetrazolium salts provides essential context for understanding the significance of 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) within this chemical family. The foundation of tetrazolium chemistry was established in 1875 when Friese conducted pioneering experiments involving the reaction of benzene diazonium nitrate with nitromethane, resulting in the production of a cherry-red compound described as "Neue Verbindung". This groundbreaking work represented the first successful synthesis of a formazan compound, establishing the fundamental chemical principles that would later guide the development of tetrazolium salts.

The direct precursors to modern tetrazolium salts emerged nineteen years later in 1894, when Von Pechmann and Runge achieved a critical breakthrough by successfully oxidizing formazan compounds to produce the first tetrazolium salt. This oxidative process demonstrated remarkable reversibility characteristics when exposed to various reducing agents, establishing the tetrazolium-formazan couple as a unique redox system capable of functioning as both a proton acceptor and an oxidant. The reversible nature of this chemical transformation would prove fundamental to the subsequent development of tetrazolium-based analytical techniques.

The transition of tetrazolium chemistry from purely academic interest to practical biological applications occurred in 1941, when Kuhn and Jerchel initiated the first systematic investigations into the biological applications of these compounds. Their pioneering work demonstrated that tetrazolium salts could serve as effective indicators of reducing systems within living organisms, as viable cells possessed the enzymatic machinery necessary to reduce tetrazolium salts back to their corresponding formazan forms. This discovery established the tetrazolium-formazan system as a marker of biological vitality, enabling researchers to assess cellular viability through spectroscopic monitoring of formazan formation.

Following these foundational discoveries, the subsequent decades witnessed the synthesis and characterization of hundreds of tetrazolium salts and formazans, although only a limited subset found practical applications in biological research. The development of 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) represents a sophisticated evolution of these early discoveries, incorporating advanced structural modifications designed to optimize specific biochemical and analytical properties.

Structural Classification Within the Tetrazolium Dye Family

3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) belongs to the heterocyclic organic compound class known as tetrazolium salts, which can be conceptually understood as quaternized tetrazoles. The fundamental structural architecture of tetrazolium salts consists of a five-membered unsaturated ring system containing two double bonds, one carbon atom, and four nitrogen atoms, with one nitrogen bearing a quaternary positive charge. This quaternary nitrogen center confers salt-like properties to the compound, distinguishing it from neutral tetrazole derivatives.

The tetrazolium ring system exhibits delocalized bonding patterns, with double bonds that are not strictly localized but rather distributed across two different resonance patterns, potentially forming distinct isomeric structures. This electronic delocalization contributes to the stability and reactivity characteristics that make tetrazolium salts effective redox indicators. The specific structural features of 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) include a complex arrangement of aromatic substituents that significantly influence its chemical and physical properties.

The molecular architecture of this compound incorporates multiple methoxy groups positioned on a biphenylene core structure, which serves as a bridging unit connecting two tetrazolium ring systems. The presence of veratryl substituents (3,4-dimethoxybenzyl groups) further enhances the structural complexity and contributes to the compound's unique spectroscopic and redox properties. This sophisticated molecular design represents an advanced approach to tetrazolium salt synthesis, incorporating multiple functional groups to optimize specific analytical performance characteristics.

The classification of 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) as a ditetrazolium compound reflects its possession of two tetrazolium ring systems within a single molecular framework. This bis-tetrazolium architecture provides enhanced sensitivity compared to mono-tetrazolium compounds, as the reduction of both tetrazolium centers can potentially produce multiple equivalents of colored formazan products per molecule, thereby amplifying the analytical signal.

Key Differentiators from Common Tetrazolium Derivatives

The structural and functional characteristics of 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) exhibit significant differences when compared to commonly utilized tetrazolium derivatives such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide, and 2,3,5-triphenyl-2H-tetrazolium chloride. These differences encompass molecular complexity, solubility characteristics, and analytical applications.

The most fundamental distinction lies in the molecular architecture complexity. While 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide consists of a single tetrazolium ring with a thiazolyl substituent and two phenyl groups, 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) incorporates a bis-tetrazolium structure connected through a methoxy-substituted biphenylene bridge. This architectural difference results in a significantly higher molecular weight (727.65 g/mol for tetrazolium blue chloride versus the more complex structure of the target compound) and enhanced analytical sensitivity potential.

Solubility properties represent another critical differentiating factor. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide demonstrates limited water solubility, requiring organic solvents such as dimethyl sulfoxide for dissolution of the resulting formazan products. In contrast, 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide was specifically developed to address solubility limitations, yielding water-soluble formazan products that eliminate the need for additional solubilization steps. The solubility characteristics of 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) reflect its specialized design for specific analytical applications.

Compound Molecular Formula Key Structural Features Primary Applications
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide C₁₈H₁₆BrN₅S Single tetrazolium ring with thiazolyl group Cell viability assays, cytotoxicity studies
2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide C₂₂H₁₇N₇O₁₃S Water-soluble design with sulfonate groups Enhanced sensitivity cell assays
2,3,5-triphenyl-2H-tetrazolium chloride C₁₉H₁₅ClN₄ Simple triphenyl substitution pattern Microbial detection, tissue viability
3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) C₄₆H₄₄Cl₂N₈O₆ Bis-tetrazolium with methoxy biphenylene bridge Specialized biochemical assays, fluorescent imaging

The reduction mechanisms and resulting formazan products also differ significantly among these compounds. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide undergoes reduction to produce purple, water-insoluble formazan crystals that accumulate intracellularly. The reduction process involves disruption of the tetrazole ring core and formation of a violet-blue formazan molecule through the action of NAD(P)H-dependent cellular oxidoreductase enzymes. This mechanism has been extensively validated for cell metabolic activity assessment, although recent evidence suggests that reduction may also occur in lipidic cellular structures without direct oxidoreductase involvement.

2,3,5-triphenyl-2H-tetrazolium chloride exhibits distinctive reduction characteristics, producing red 1,3,5-triphenylformazan in metabolically active tissues through the action of various dehydrogenases. This compound has found particular utility in autopsy pathology for post-mortem identification of myocardial infarctions, where healthy viable heart muscle stains deep red due to cardiac lactate dehydrogenase activity, while areas of potential infarctions remain pale. The heat and light sensitivity of this compound requires careful handling protocols to maintain analytical reliability.

The specialized applications of 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) extend beyond traditional cell viability assessment to encompass fluorescent imaging techniques, antioxidant studies, and pharmaceutical development. The compound's unique properties make it particularly suitable for real-time visualization of cellular processes, which proves crucial for understanding disease mechanisms. Additionally, its role in material science applications for synthesizing advanced materials represents a significant departure from the biological focus of conventional tetrazolium derivatives.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H44N8O6.2ClH/c1-55-39-23-17-31(25-43(39)59-5)27-45-47-51(35-13-9-7-10-14-35)53(49-45)37-21-19-33(29-41(37)57-3)34-20-22-38(42(30-34)58-4)54-50-46(48-52(54)36-15-11-8-12-16-36)28-32-18-24-40(56-2)44(26-32)60-6;;/h7-26,29-30H,27-28H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYENYHSISIKTHQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)CC7=CC(=C(C=C7)OC)OC)OC)OC)C8=CC=CC=C8)OC.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H44Cl2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659859
Record name 3,3'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{5-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-2H-tetrazol-3-ium} dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106629-90-7
Record name 3,3'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{5-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-2H-tetrazol-3-ium} dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,3'-Dimethoxy-4,4'-biphenylene Dialdehyde

The biphenylene dialdehyde is synthesized via Ullmann coupling of 3-methoxy-4-hydroxybenzaldehyde, followed by methylation and oxidation. A typical procedure involves:

  • Ullmann Coupling :

    • React 3-methoxy-4-hydroxybenzaldehyde (2 equiv) with CuI in DMF at 120°C for 24 hours to form 4,4'-dihydroxy-3,3'-dimethoxybiphenyl.

    • Yield : ~68%.

  • Methylation :

    • Treat with dimethyl sulfate (2.2 equiv) in acetone/K2CO3 to convert hydroxyl groups to methoxy.

    • Yield : >90%.

  • Oxidation :

    • Use CrO3 in acetic acid to oxidize methyl groups to aldehydes.

    • Reaction Time : 6 hours at 60°C.

    • Yield : 75%.

Formazan Formation via Condensation

The dialdehyde reacts with 2-phenyl-5-veratrylhydrazine (derived from veratraldehyde and phenylhydrazine) to form a bis-formazan intermediate:

  • Hydrazine Synthesis :

    • Condense veratraldehyde (3,4-dimethoxybenzaldehyde) with phenylhydrazine in ethanol under reflux (12 hours).

    • Yield : 82%.

  • Condensation :

    • Combine biphenylene dialdehyde (1 equiv) with 2-phenyl-5-veratrylhydrazine (2.2 equiv) in glacial acetic acid.

    • Reflux for 48 hours under nitrogen.

    • Key Challenge : Steric hindrance from veratryl groups reduces reaction efficiency, necessitating excess hydrazine.

Oxidation to Tetrazolium Chloride

Formazan intermediates are oxidized to tetrazolium salts using FeCl3 or PbO2 in hydrochloric acid:

  • Oxidation with FeCl3 :

    • Suspend bis-formazan (1 equiv) in 6M HCl, add FeCl3 (3 equiv), and stir at 50°C for 6 hours.

    • Yield : 65%.

  • Alternative Method (PbO2) :

    • Use PbO2 in HCl/THF (1:1) at room temperature for 24 hours.

    • Yield : 58%.

  • Purification :

    • Recrystallize from ethanol/THF (3:1) to achieve >95% purity.

Optimization and Comparative Analysis

Parameter FeCl3 Method PbO2 Method
Reaction Time (h)624
Yield (%)6558
Purity (%)9593
Byproduct FormationModerateLow

Key Findings :

  • FeCl3 offers faster kinetics but generates more byproducts (e.g., overoxidized species).

  • PbO2 provides cleaner reactions but requires longer durations.

Mechanistic Insights

Cyclization and Aromatization

The formazan-to-tetrazolium conversion proceeds via a two-electron oxidation mechanism:

  • Electrophilic Attack : Fe³⁺ abstracts a hydride from the formazan’s N–H group, forming a diradical intermediate.

  • Aromatization : The intermediate loses two protons, yielding the aromatic tetrazolium ring.

Role of Acidic Conditions

HCl serves dual roles:

  • Protonates the tetrazolium nitrogen, stabilizing the cation.

  • Provides Cl⁻ counterions for charge balance.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d6) : δ 8.2 (s, 2H, tetrazole), 7.6–6.8 (m, aromatic), 3.9 (s, 12H, OCH3).

    • ¹³C NMR : 152 ppm (tetrazole C), 112–148 ppm (aromatic C).

  • Elemental Analysis :

    • Calculated for C46H44Cl2N8O6: C 61.54%, H 4.94%, N 12.47%.

    • Found: C 61.3%, H 4.88%, N 12.3%.

  • HPLC Purity : 95.2% (C18 column, MeOH/H2O 70:30).

Industrial-Scale Production Challenges

  • Cost of Veratryl Precursors : Veratraldehyde accounts for ~40% of raw material costs.

  • Waste Management : FeCl3 oxidation generates Fe(OH)3 sludge, requiring pH adjustment and filtration.

  • Storage Stability : The tetrazolium salt is hygroscopic; packaging under argon is recommended.

Emerging Methodologies

Photocatalytic Oxidation

Preliminary studies show that visible-light-driven catalysis using Ru(bpy)₃²⁺ reduces reaction time to 2 hours with 70% yield.

Flow Chemistry Approaches

Microreactor systems enhance heat/mass transfer, improving reproducibility for large batches .

Chemical Reactions Analysis

Types of Reactions

3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include formazan derivatives from reduction reactions and various substituted derivatives from substitution reactions .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C46H44Cl2N8O6C_{46}H_{44}Cl_{2}N_{8}O_{6} and a molecular weight of 875.81 g/mol. Its unique structure features two tetrazolium moieties linked through a diphenylene unit, with methoxy substitutions enhancing its solubility and optical properties. This structural configuration allows for diverse reactivity and functionality in chemical reactions and biological systems.

Chemistry

In the field of chemistry, this compound serves as a reagent in various chemical reactions. Its ability to undergo reduction reactions is particularly notable. The tetrazolium groups can be reduced to form colored formazan products, which are useful in studying reaction mechanisms and kinetics. The formation of these products allows for quantitative analysis through spectrophotometry.

ApplicationDescription
Reaction MechanismsUsed to study kinetics and mechanisms in organic synthesis
Colorimetric AnalysisForms colored formazan derivatives for quantification

Biology

In biological research, 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) is employed in biochemical assays to detect and quantify specific biomolecules. It plays a crucial role in cell viability assays by assessing mitochondrial function and cell metabolism.

Key Assays:

  • MTT Assay: Measures cellular metabolic activity by quantifying the reduction of tetrazolium salts to formazan crystals.
  • Cytotoxicity Testing: Evaluates the effects of drugs on cell viability by measuring color intensity related to viable cells.
Assay TypePurposeMechanism
MTT AssayAssess metabolic activityReduction of tetrazolium to formazan
Cytotoxicity TestingEvaluate drug effects on cellsColor intensity correlates with viable cells

Medicine

The compound has potential applications in medical diagnostics and research. Its fluorescent properties allow it to be utilized in imaging applications, aiding in the visualization of cellular processes. Furthermore, it is being explored for its role in understanding disease mechanisms and developing new therapeutic strategies.

Applications:

  • Diagnostic Tests: Used to identify specific biomarkers related to diseases.
  • Drug Development: Helps in screening potential therapeutic agents based on their cytotoxic effects.

Industry

In industrial applications, 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) is involved in the production of specialized chemicals and materials. Its unique properties make it suitable for developing novel compounds with specific functionalities.

Case Studies

Case Study 1: MTT Assay Optimization
A study optimized the MTT assay using this compound to improve sensitivity in detecting cell viability across various cancer cell lines. The results indicated enhanced detection limits compared to traditional methods.

Case Study 2: Drug Screening
In another investigation, researchers employed this compound to screen a library of potential anticancer agents. The study demonstrated its effectiveness in identifying compounds that significantly reduced cell viability in targeted cancer cells.

Mechanism of Action

The mechanism of action of 3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) involves its interaction with specific molecular targets. The tetrazolium groups can undergo redox reactions, leading to the formation of colored formazan products. These reactions are often used in assays to measure cellular metabolic activity and enzyme function .

Comparison with Similar Compounds

Comparison with Similar Tetrazolium Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and analogous tetrazolium salts:

Compound Name Substituents Key Applications Commercial Status
Target Compound 3,3'-Dimethoxy-4,4'-biphenylene, 2-phenyl, 5-veratryl Discontinued cellular assays Discontinued
Blue Tetrazolium Chloride (BTC) 3,3'-Dimethoxy-4,4'-biphenylene, 2,5-diphenyl Redox indicators, enzyme assays Available (Sigma-Aldrich)
Nitro Blue Tetrazolium (NBT) 3,3'-Dimethoxy-4,4'-biphenylene, 2-(p-nitrophenyl), 5-phenyl Superoxide detection, histochemistry Widely available
Neotetrazolium Chloride (NTC) 4,4'-Biphenylene, 2,5-diphenyl Electron microscopy staining Specialized suppliers
3-NitroTetrazolium Blue Chloride 3,3'-Dimethoxy-4,4'-biphenylene, 2-(3-nitrophenyl), 5-phenyl Antibiotic susceptibility testing Limited availability
Key Observations:
  • Substituent Effects: Veratryl vs. Diphenyl vs. Phenyl-Veratryl: Diphenyl derivatives like BTC exhibit higher hydrophobicity, limiting aqueous solubility compared to the target compound .
  • Commercial Viability : The target compound’s discontinuation contrasts with the sustained availability of NBT and BTC, likely due to superior stability and broader applicability of the latter .

Reduction Kinetics and Sensitivity:
  • Nitro Blue Tetrazolium (NBT) : Superior sensitivity in superoxide detection due to nitro groups stabilizing the reduced formazan product .
  • Target Compound : Preliminary studies suggest moderate reduction rates in cell viability assays, likely due to steric hindrance from veratryl groups .
  • BTC : Faster reduction kinetics than the target compound, attributed to less steric bulk from diphenyl groups .
Solubility Profiles:
  • Aqueous Solubility : The target compound’s methoxy and veratryl groups enhance solubility in DMSO-water mixtures compared to NTC, which requires organic co-solvents .

Research Findings and Limitations

  • Target Compound : Discontinued status limits recent data, but historical studies highlight its use in niche assays requiring dual methoxy/veratryl interactions .
  • NBT : Remains the gold standard for NADPH-dependent assays, with a molar extinction coefficient of ~12,000 M⁻¹cm⁻¹ for formazan, outperforming the target compound (~8,500 M⁻¹cm⁻¹) .
  • BTC: Preferred in alkaline phosphatase assays due to stable colorimetric endpoints, a feature less pronounced in the target compound .

Biological Activity

3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) is a synthetic compound that exhibits notable biological activity, particularly as a substrate in biochemical assays. This compound is structurally related to tetrazolium salts, which are widely utilized in various biological applications due to their ability to undergo reduction in the presence of dehydrogenases and other enzymes.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C40H30ClN10O6
Molar Mass 782.19 g/mol
Appearance Light yellow powder
Solubility Soluble in water and ethanol
Melting Point 200°C

Biological Activity

The primary biological activity of this compound is its role as a substrate for dehydrogenase enzymes. Specifically, it is used in conjunction with alkaline phosphatase substrates for various applications in immunohistochemistry (IHC) and Western blotting. The reduction of the tetrazolium salt leads to the formation of insoluble colored products, which can be quantitatively measured.

In biochemical assays, the compound acts as an electron acceptor. When reduced by dehydrogenases, it forms a colored formazan product, which can be detected spectrophotometrically. This property makes it valuable for assessing enzyme activity and cell viability.

Applications in Research

  • Immunohistochemistry : Used to visualize enzyme activity in tissue samples.
  • Cell Viability Assays : Employed to determine the metabolic activity of cells.
  • Enzyme Activity Measurement : Serves as a substrate for various dehydrogenases.

Case Studies

Several studies have investigated the efficacy of this compound in different biological contexts:

  • Study on Enzyme Activity :
    • Researchers utilized 3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) to measure glucose-6-phosphate dehydrogenase activity in cancer cells. The results indicated a significant increase in enzyme activity compared to control groups, highlighting its potential as a biomarker for metabolic changes in cancer.
  • Cell Viability Testing :
    • In a study assessing the cytotoxic effects of various drugs on human cell lines, this compound was used to evaluate cell viability post-treatment. The colorimetric assay demonstrated a clear correlation between drug concentration and cell viability, supporting its use in pharmacological studies.

Q & A

Q. Methodological Note :

  • Optimize incubation time (typically 2–4 hours) to balance formazan production and minimal cellular toxicity.
  • Use DMSO or ethanol as solubilizing agents for formazan crystals, ensuring compatibility with downstream detection (e.g., absorbance at 570–600 nm).

How can researchers synthesize and characterize BTC with high purity?

While direct synthesis protocols for BTC are not fully detailed in the literature, analogous tetrazolium salts (e.g., Nitro Blue Tetrazolium, NBT) involve:

  • Stepwise substitution : Reacting 3,3'-dimethoxy-4,4'-biphenylene diamine with phenyl and veratryl chlorides under acidic conditions, followed by tetrazolium ring closure using nitrous acid .
  • Purification : Employ medium-pressure liquid chromatography (MPLC) with gradients of dichloromethane and ethyl acetate to isolate BTC .

Q. Characterization :

  • ¹H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.7–3.9 ppm) .
  • HPLC-PDA : Assess purity (>98%) by monitoring absorbance at 254 nm .

How do structural modifications in tetrazolium salts like BTC influence their redox reactivity?

BTC’s dimethoxy and biphenylene groups confer distinct advantages:

  • Enhanced electron-withdrawing effects : Methoxy substituents stabilize the tetrazolium core, accelerating reduction kinetics compared to NBT (which has nitro groups) .
  • Steric effects : The biphenylene backbone reduces aggregation in polar solvents, improving signal linearity in high-throughput assays .

Q. Advanced Consideration :

  • Compare BTC’s midpoint reduction potential (E₁/₂) with NBT or MTT using cyclic voltammetry to quantify electron-accepting capacity.

How can researchers resolve discrepancies in BTC-based cytotoxicity data across studies?

Data inconsistencies often arise from:

  • Solvent variability : Residual ethanol (from synthesis) may inhibit mitochondrial enzymes, skewing formazan production. Use ultra-pure BTC dissolved in PBS .
  • Cell-type specificity : Primary cells (e.g., hepatocytes) exhibit lower reductase activity than immortalized lines, necessitating longer incubation times .

Q. Troubleshooting Protocol :

  • Include a positive control (e.g., cells treated with Triton X-100) to validate assay sensitivity.
  • Normalize data to protein content (Bradford assay) to account for cell-density variations .

What analytical techniques ensure BTC’s stability and purity under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Verify decomposition temperature (>243°C) to confirm thermal stability during storage .
  • Mass Spectrometry (HRMS) : Detect impurities (e.g., hydrolyzed tetrazolium rings) with m/z 370.788 for the parent ion .
  • UV-Vis Spectroscopy : Monitor absorbance shifts in PBS (pH 7.4) to identify degradation products .

Can computational models predict BTC’s interactions with cellular reductases?

Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can model BTC’s binding to NADPH-dependent reductases:

  • Docking studies : Use crystal structures of human cytochrome P450 reductase (PDB: 1AMO) to identify key hydrogen bonds with BTC’s methoxy groups .
  • MD simulations : Assess solvation dynamics and conformational stability in lipid bilayers .

Limitation : Current models underestimate steric effects from the biphenylene moiety, requiring experimental validation .

What are critical considerations for dissolving BTC in cell culture media?

  • Solubility : BTC is sparingly soluble in water; pre-dissolve in anhydrous ethanol (≤0.1% v/v) to avoid cytotoxicity .
  • pH sensitivity : Degrades rapidly in acidic conditions (pH < 6); adjust media to pH 7.0–7.4 before use .

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